N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
Description
N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromen-4-one (coumarin) backbone substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a furan-2-carboxamide moiety. This compound belongs to a class of chromenone derivatives, which are structurally related to natural coumarins but modified to enhance pharmacological or material properties. The methoxy and carboxamide substituents likely influence its electronic properties, solubility, and biological activity, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-17-6-3-2-5-14(17)20-12-16(23)15-11-13(8-9-18(15)27-20)22-21(24)19-7-4-10-26-19/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKYNIGOXCOJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the furan and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Research indicates that compounds similar to N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide exhibit multiple mechanisms of action, which can be categorized into several key areas:
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes involved in inflammatory and cancer pathways. Specifically, it has been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the inflammatory response and cancer progression.
Antioxidant Activity
The structure of this compound suggests potential free radical scavenging capabilities, contributing to its protective effects against oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antibacterial activity against certain pathogens. Specific data on this compound's antimicrobial efficacy is limited but warrants further investigation.
Case Studies and Research Findings
Numerous studies have been conducted to explore the therapeutic potential of chromenone derivatives, including this compound. Below are notable findings from recent research:
Study on Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromenone exhibited significant anti-inflammatory effects in animal models by inhibiting COX enzymes . The findings suggest that this compound may share similar properties.
Antioxidant Activity Assessment
Research published in Phytotherapy Research evaluated the antioxidant activity of various chromenone derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that these compounds effectively scavenge free radicals, highlighting their potential use in oxidative stress-related conditions .
Antimicrobial Studies
In a study assessing the antimicrobial properties of chromenone derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets within cells. This can include binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives reported in the evidence:
Pharmacological and Functional Comparisons
- Antimicrobial Activity: The pyranone analog (3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide) exhibits moderate antimicrobial activity, suggesting that the chromenone scaffold in the target compound may retain or enhance such properties if similarly substituted. The furan-carboxamide group could improve membrane permeability compared to simpler carboxamides .
- Structural Stability: The thiazolidinone-containing analog (N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide) demonstrates robust intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) and π-π interactions, which stabilize its crystal lattice. This suggests that the methoxyphenyl group in the target compound may similarly influence packing efficiency and solubility .
- Receptor Binding: While NBOMe compounds (e.g., 25I-NBOMe) target serotonin receptors, the chromenone-carboxamide derivatives lack direct evidence of receptor binding. However, the methoxy group’s electron-donating effects could modulate interactions with biological targets .
Biological Activity
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features, including a furan ring and a methoxyphenyl substituent, render it a subject of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple functional groups that contribute to its biological activities. The presence of the methoxy group enhances its lipophilicity, which is crucial for cellular uptake and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases. For instance, studies indicate IC50 values for AChE inhibition ranging from 5.4 μM to 10.4 μM .
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
- Anticancer Effects : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis through modulation of cell cycle-related proteins .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 62.5 - 125 μM |
| Candida albicans | Moderate activity observed |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 Value |
|---|---|
| SGC-7901 (gastric cancer) | 4.1 μM |
| A549 (lung cancer) | 5.0 μM |
The compound's mechanism involves disrupting microtubule dynamics and inducing apoptosis through downregulation of anti-apoptotic proteins .
Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential neuroprotective effects, making it a candidate for treating Alzheimer's disease. Its antioxidant properties further support this application by mitigating oxidative stress associated with neurodegeneration .
Study on Neuroprotection
A study published in Molecular Neurobiology demonstrated that this compound significantly reduced ROS levels in neuronal cell cultures exposed to oxidative stress, indicating its potential as a neuroprotective agent .
Anticancer Mechanism Exploration
Research conducted on human cancer cell lines revealed that this compound induces apoptosis via the intrinsic pathway by activating caspases and disrupting mitochondrial membrane potential . This highlights its potential utility in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Core synthesis : React furan-2-carbonyl chloride with the amine group of 2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-amine in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux (3–5 hours). Monitor completion via TLC or HPLC .
- Optimization : Vary stoichiometry (1:1 to 1:1.2 molar ratio), temperature (80–120°C), and catalysts (e.g., triethylamine for acid scavenging). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/water) improves yield (typically 60–75%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Key techniques :
- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Methoxy groups show C-O stretches near 1250 cm⁻¹ .
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (δ ~3.8 ppm), and furan protons (δ 6.3–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~432.12 g/mol).
Q. How does the molecular conformation influence its reactivity and intermolecular interactions?
- Structural insights : X-ray crystallography (if available) reveals planar amide groups and intramolecular hydrogen bonds (e.g., N-H⋯O=C), stabilizing the conformation. Dihedral angles between the chromen-4-one and furan rings (~7–10°) impact π-π stacking and solubility .
- Reactivity : The methoxy group directs electrophilic substitution, while the amide moiety participates in hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Strategies :
- Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities .
- Assay standardization : Replicate assays under controlled conditions (pH, temperature, solvent/DMSO concentration ≤1%). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
- Solubility checks : Pre-dissolve in DMSO and dilute in buffer to avoid aggregation.
Q. What computational methods are suitable for predicting binding interactions with target proteins?
- Approaches :
- Molecular docking (AutoDock/Vina) : Use crystal structures of target proteins (e.g., kinases) to model binding. Focus on the chromen-4-one core for π-cation interactions and the amide for hydrogen bonding .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 50–100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can X-ray crystallography challenges (e.g., poor crystal growth) be addressed for structural elucidation?
- Crystallization protocols :
- Solvent screening : Use DMF/water or ethanol/diethyl ether mixtures for slow evaporation. Add seeding crystals if nucleation is slow .
- Temperature gradients : Vary from 4°C to room temperature. For stubborn cases, try vapor diffusion (hanging drop method) .
Q. What strategies ensure stability during long-term storage and under experimental conditions?
- Stability testing :
- Thermal analysis (TGA/DSC) : Determine decomposition temperature (typically >200°C). Store at −20°C in amber vials under argon .
- pH stability : Test in buffers (pH 2–12) via HPLC. Avoid prolonged exposure to acidic/alkaline conditions due to amide hydrolysis .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Derivative synthesis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
